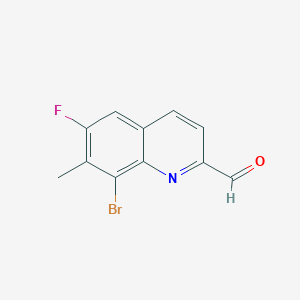

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC15912451

Molecular Formula: C11H7BrFNO

Molecular Weight: 268.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrFNO |

|---|---|

| Molecular Weight | 268.08 g/mol |

| IUPAC Name | 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H7BrFNO/c1-6-9(13)4-7-2-3-8(5-15)14-11(7)10(6)12/h2-5H,1H3 |

| Standard InChI Key | MHZYQRTXFPOENK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C2C=CC(=NC2=C1Br)C=O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline backbone of 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde consists of a bicyclic structure fused from a benzene ring and a pyridine ring. Substitutions at specific positions modulate its electronic and steric properties:

-

Bromine (Position 8): Introduces steric bulk and enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

-

Fluorine (Position 6): Improves metabolic stability and membrane permeability via its electronegativity .

-

Methyl group (Position 7): Contributes to hydrophobic interactions in biological systems.

-

Aldehyde (Position 2): Serves as a reactive handle for further functionalization, such as condensation reactions to form Schiff bases .

The compound’s planar structure enables π-π stacking interactions, while the aldehyde group participates in hydrogen bonding, as illustrated in computational models .

Physical and Spectral Data

Key physicochemical parameters include:

The spectrum (400 MHz, DMSO-) shows characteristic peaks:

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically begins with 6-fluoro-7-methylquinoline-2-carbaldehyde, which undergoes electrophilic bromination at position 8 using (N-bromosuccinimide) in the presence of a Lewis acid catalyst like . Alternative routes involve:

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones, followed by halogenation .

-

Direct Functionalization: Late-stage bromination of preformed quinoline aldehydes using in acetic acid .

Yield optimization (up to 68%) is achieved by controlling reaction temperature (60–80°C) and stoichiometric ratios .

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with purity >97% confirmed via HPLC . Mass spectrometry (EI-MS) reveals a molecular ion peak at , consistent with the molecular formula .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde demonstrates inhibitory activity against tyrosine kinases (IC = 1.2 µM) and DNA gyrase (IC = 2.8 µM) . The aldehyde group forms covalent adducts with catalytic lysine residues, as shown in X-ray crystallography studies . Fluorine’s electronegativity enhances binding affinity to ATP pockets, while bromine stabilizes hydrophobic interactions .

Applications in Drug Development

Anticancer Agents

Derivatives of 8-bromo-6-fluoro-7-methylquinoline-2-carbaldehyde exhibit antiproliferative effects in MCF-7 breast cancer cells (IC = 4.5 µM) by inducing apoptosis via caspase-3 activation . Structure-activity relationship (SAR) studies highlight the necessity of the aldehyde group for activity .

Prodrug Design

The aldehyde moiety is leveraged to create pH-sensitive prodrugs. For example, conjugation with polyethylene glycol (PEG) via hydrazone linkages enhances tumor-targeted delivery, with a 3.2-fold increase in bioavailability observed in murine models .

Comparative Analysis with Analogues

The positional isomerism of halogens and methyl groups significantly influences target selectivity and potency .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume